

Spectral Profile of 3-Hydroxyisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxyisoquinoline

Cat. No.: B109430

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-Hydroxyisoquinoline**, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The spectral data for **3-Hydroxyisoquinoline** is summarized below, providing a quick reference for its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Note: Specific, tabulated experimental ¹H NMR data for the parent **3-Hydroxyisoquinoline** is not readily available in the public domain. The following represents an expected spectrum based on related isoquinoline structures.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.1	s	1H	H-1
~7.0	s	1H	H-4
~7.7	d	1H	H-5
~7.5	t	1H	H-6
~7.3	t	1H	H-7
~8.0	d	1H	H-8
~11.0	br s	1H	-OH

¹³C NMR (Carbon-13 NMR) Spectral Data

Note: Specific, tabulated experimental ¹³C NMR data for **3-Hydroxyisoquinoline** is not readily available. The chemical shifts below are predicted values and should be used as a reference.

Chemical Shift (δ) ppm	Carbon Assignment
~162	C-3
~145	C-1
~138	C-8a
~130	C-5
~128	C-7
~127	C-4a
~126	C-6
~120	C-8
~105	C-4

Infrared (IR) Spectroscopy

The following table lists the characteristic vibrational frequencies for **3-Hydroxyisoquinoline**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	O-H Stretch (phenolic)
3100-3000	Medium	C-H Stretch (aromatic)
~1640	Strong	C=O Stretch (lactam tautomer)
~1620	Medium	C=N Stretch
~1580	Medium	C=C Stretch (aromatic)
~1470	Medium	C=C Stretch (aromatic)
~1280	Strong	C-O Stretch (phenolic)
~830	Strong	C-H Bend (out-of-plane)
~750	Strong	C-H Bend (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The absorption maxima of **3-Hydroxyisoquinoline** are solvent-dependent, indicating a shift in the tautomeric equilibrium between the lactim and lactam forms.

Solvent	λ_{max} (nm)
Diethyl Ether	~340
Water	395

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of high-purity **3-Hydroxyisoquinoline**.
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition:

- The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
- A standard one-pulse sequence is used.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

- The ¹³C NMR spectrum is recorded on the same spectrometer.
- A proton-decoupled pulse sequence is used to simplify the spectrum.
- A longer acquisition time or a higher number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- The chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **3-Hydroxyisoquinoline** onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance after automatic background subtraction by the instrument's software.

UV-Vis Spectroscopy

Sample Preparation:

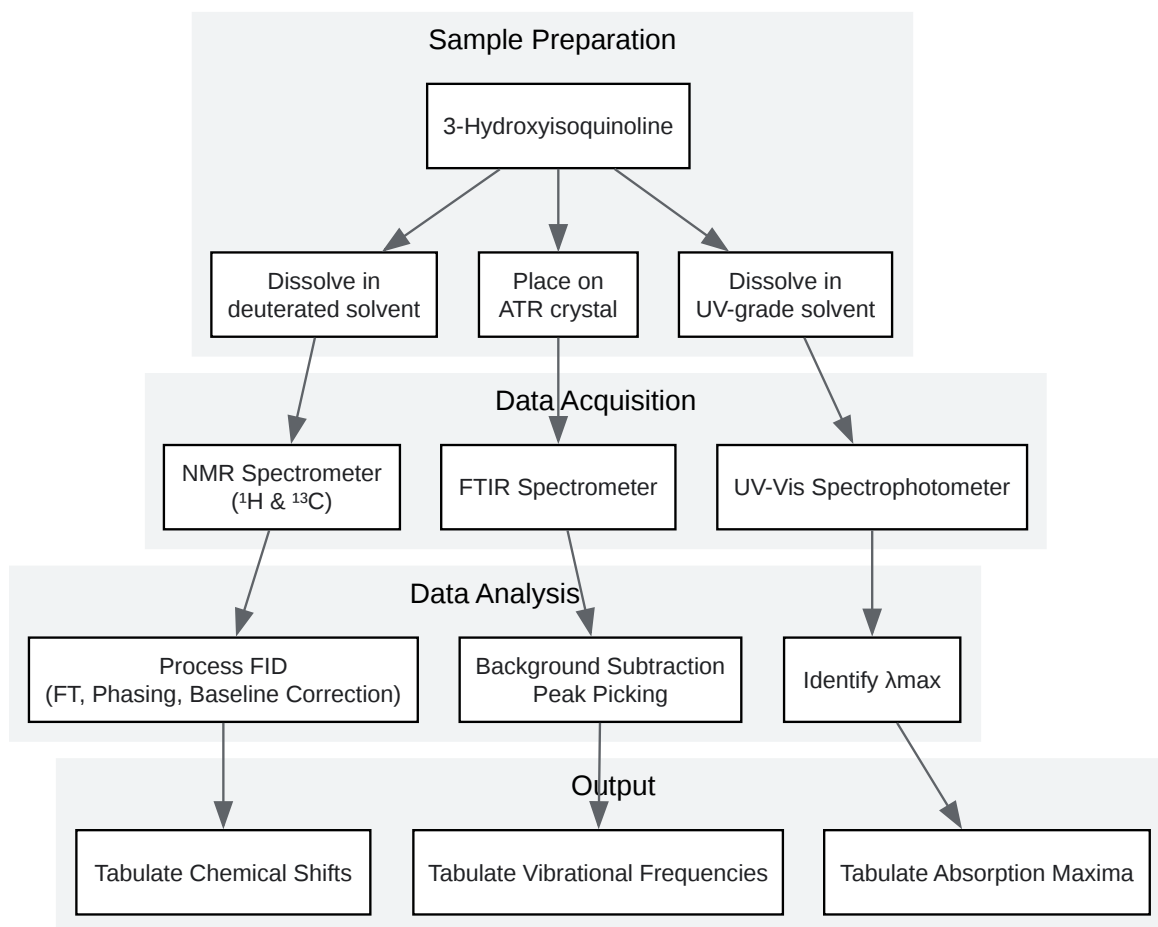
- Prepare a stock solution of **3-Hydroxyisoquinoline** of a known concentration in the desired spectroscopic grade solvent (e.g., ethanol, water, or cyclohexane).
- From the stock solution, prepare a dilute solution with an absorbance value ideally within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
- Fill a second quartz cuvette with the prepared sample solution.
- Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
- The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of **3-Hydroxyisoquinoline**.



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Caption: Workflow for Spectral Data Acquisition and Analysis of **3-Hydroxyisoquinoline**.

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